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Compound of Interest

Compound Name: Triethyl Orthobutyrate

Cat. No.: B1297167 Get Quote

This guide provides a detailed exploration of the spectroscopic properties of triethyl
orthobutyrate. Designed for researchers, scientists, and professionals in drug development,

this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental

spectra for triethyl orthobutyrate are not readily available in public databases, this guide

synthesizes data from analogous compounds and first principles to provide a robust predictive

framework for its characterization.

Introduction to Triethyl Orthobutyrate
Triethyl orthobutyrate, with the chemical formula C₁₀H₂₂O₃, is an orthoester of butyric acid.[1]

[2] Orthoesters are a class of organic compounds characterized by the presence of three

alkoxy groups attached to a single carbon atom.[3] This functional group imparts unique

reactivity and physical properties, making orthoesters valuable intermediates in organic

synthesis.[3][4] Triethyl orthobutyrate is a colorless liquid and finds applications as a solvent

and as a reagent in the synthesis of more complex molecules.[1] A thorough understanding of

its spectroscopic signature is paramount for its identification, purity assessment, and for

monitoring its transformations in chemical reactions.

Predicted Spectroscopic Data and Interpretation
Due to the limited availability of published experimental spectra for triethyl orthobutyrate, this

section presents predicted data based on the analysis of closely related structures, such as
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trimethyl orthobutyrate and other triethyl orthoesters, along with established principles of

spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For triethyl orthobutyrate, both ¹H and ¹³C NMR will provide unambiguous evidence for its

structure.

The proton NMR spectrum of triethyl orthobutyrate is expected to show four distinct signals

corresponding to the four different types of protons in the molecule.

Triplet (δ ≈ 0.9 ppm, 3H): This signal arises from the terminal methyl protons (CH₃) of the

butyrate chain. It will be split into a triplet by the adjacent methylene (CH₂) group.

Sextet (δ ≈ 1.6 ppm, 2H): The methylene protons (CH₂) adjacent to the terminal methyl

group of the butyrate chain will appear as a sextet due to coupling with the neighboring

methyl and methylene groups.

Triplet (δ ≈ 1.8 ppm, 2H): The methylene protons (CH₂) of the butyrate chain attached to the

orthoester carbon are expected to resonate as a triplet, being coupled to the adjacent

methylene group.

Quartet (δ ≈ 3.5 ppm, 6H): The six equivalent methylene protons (OCH₂) of the three ethoxy

groups will give rise to a quartet due to coupling with the adjacent methyl protons.

Triplet (δ ≈ 1.2 ppm, 9H): The nine equivalent methyl protons (OCH₂CH₃) of the three ethoxy

groups will appear as a triplet, coupled to the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Triethyl Orthobutyrate
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

CH₃-CH₂- ~ 0.9 Triplet 3H

-CH₂-CH₂-C ~ 1.6 Sextet 2H

-CH₂-C(OR)₃ ~ 1.8 Triplet 2H

OCH₂-CH₃ ~ 3.5 Quartet 6H

OCH₂-CH₃ ~ 1.2 Triplet 9H

The proton-decoupled ¹³C NMR spectrum of triethyl orthobutyrate is predicted to display six

signals, corresponding to the six chemically non-equivalent carbon atoms.

Quaternary Carbon (δ ≈ 112 ppm): The central orthoester carbon, C(OR)₃, is the most

deshielded aliphatic carbon and will appear at a characteristic downfield shift.

Methylene Carbon (δ ≈ 58 ppm): The methylene carbons (OCH₂) of the ethoxy groups will

resonate in the typical range for carbons attached to oxygen.

Alkyl Carbons (δ ≈ 35, 19, 14 ppm): The carbons of the butyrate chain will appear in the

upfield region of the spectrum, with the carbon alpha to the orthoester group being the most

deshielded. The terminal methyl carbon will be the most shielded.

Methyl Carbon (δ ≈ 15 ppm): The methyl carbons (OCH₂CH₃) of the ethoxy groups will

appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for Triethyl Orthobutyrate
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Carbon Predicted Chemical Shift (δ, ppm)

C(OR)₃ ~ 112

CH₃-CH₂- ~ 14

-CH₂-CH₂-C ~ 19

-CH₂-C(OR)₃ ~ 35

OCH₂-CH₃ ~ 58

OCH₂-CH₃ ~ 15

Experimental Protocols
This section outlines the standard procedures for acquiring high-quality NMR, IR, and MS data

for a liquid sample like triethyl orthobutyrate.

NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of triethyl orthobutyrate in about

0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire a one-pulse ¹H spectrum with a 30-degree pulse angle and a relaxation delay of

1-2 seconds.

Typically, 16 to 32 scans are sufficient to obtain a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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A larger number of scans (typically several hundred to thousands) will be required due to

the low natural abundance of ¹³C.

Use a wider spectral width compared to the ¹H spectrum.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
The IR spectrum of triethyl orthobutyrate will be characterized by strong C-O stretching

vibrations and the typical C-H stretching and bending frequencies of an aliphatic compound.

C-H Stretching (2850-3000 cm⁻¹): Strong absorptions in this region are expected from the

various sp³ C-H bonds in the molecule.

C-O Stretching (1000-1200 cm⁻¹): This will be the most characteristic feature of the

spectrum, with multiple strong bands arising from the stretching vibrations of the C-O single

bonds of the orthoester functionality.

C-H Bending (1350-1470 cm⁻¹): Moderate absorptions corresponding to the bending

vibrations of the methyl and methylene groups will be present.

Table 3: Predicted IR Absorption Frequencies for Triethyl Orthobutyrate

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H (stretch) 2850 - 3000 Strong

C-O (stretch) 1000 - 1200 Strong, multiple bands

C-H (bend) 1350 - 1470 Moderate

IR Data Acquisition
Sample Preparation: For a liquid sample like triethyl orthobutyrate, the simplest method is

to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin

film.
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Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the clean salt plates.

Place the sample-containing salt plates in the spectrometer and acquire the sample

spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of triethyl orthobutyrate is expected to show

a molecular ion peak (M⁺) and several characteristic fragment ions.

Molecular Ion (m/z 190): The molecular ion peak, corresponding to the molecular weight of

triethyl orthobutyrate (C₁₀H₂₂O₃), should be observable, although it may be of low intensity.

[2]

Loss of an Ethoxy Group (m/z 145): A prominent peak is expected at m/z 145, resulting from

the loss of an ethoxy radical (•OCH₂CH₃). This fragmentation is characteristic of orthoesters.

Loss of an Ethyl Group (m/z 161): Fragmentation involving the loss of an ethyl radical

(•CH₂CH₃) would lead to an ion at m/z 161.

Formation of Triethoxycarbenium Ion (m/z 117): Cleavage of the butyrate chain could lead to

the formation of the stable triethoxycarbenium ion [C(OCH₂CH₃)₃]⁺.

Further Fragmentations: Other smaller fragments arising from the butyrate and ethoxy

groups are also expected.

Table 4: Predicted Key Fragment Ions in the EI-Mass Spectrum of Triethyl Orthobutyrate
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m/z Proposed Fragment

190 [M]⁺

161 [M - CH₂CH₃]⁺

145 [M - OCH₂CH₃]⁺

117 [C(OCH₂CH₃)₃]⁺

MS Data Acquisition
Sample Introduction: Introduce a small amount of the liquid sample into the mass

spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph

(GC-MS).

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

Mass Analysis: Scan a suitable mass range (e.g., m/z 30-250) to detect the molecular ion

and all significant fragment ions.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the

mass-to-charge ratio (m/z).

Logical Framework for Spectroscopic Analysis
The following diagram illustrates the workflow for the comprehensive spectroscopic

characterization of triethyl orthobutyrate.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of triethyl orthobutyrate.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for triethyl orthobutyrate. By leveraging data from analogous compounds and fundamental

spectroscopic principles, we have constructed a detailed predictive analysis of its ¹H NMR, ¹³C

NMR, IR, and MS spectra. The provided protocols for data acquisition serve as a practical

guide for researchers to obtain and interpret the spectroscopic data of this and related

orthoesters. This integrated approach of prediction and experimental guidance is crucial for the

unambiguous identification and characterization of molecules in a research and development

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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